1-[(2-Methoxyphenyl)methyl]-3-methylurea

physicochemical profiling membrane permeability urea transporter inhibitors

1-[(2-Methoxyphenyl)methyl]-3-methylurea (CAS 925200-06-2) is a monosubstituted N-methyl-N′-(2-methoxybenzyl)urea derivative belonging to the substituted benzylurea class. Its molecular formula is C10H14N2O2 with a molecular weight of 194.23 g/mol.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 925200-06-2
Cat. No. B2886007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Methoxyphenyl)methyl]-3-methylurea
CAS925200-06-2
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCNC(=O)NCC1=CC=CC=C1OC
InChIInChI=1S/C10H14N2O2/c1-11-10(13)12-7-8-5-3-4-6-9(8)14-2/h3-6H,7H2,1-2H3,(H2,11,12,13)
InChIKeyVMAPVANBNUXVIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[(2-Methoxyphenyl)methyl]-3-methylurea (CAS 925200-06-2): Physicochemical and Structural Baseline for Informed Procurement


1-[(2-Methoxyphenyl)methyl]-3-methylurea (CAS 925200-06-2) is a monosubstituted N-methyl-N′-(2-methoxybenzyl)urea derivative belonging to the substituted benzylurea class. Its molecular formula is C10H14N2O2 with a molecular weight of 194.23 g/mol [1]. Computed descriptors include an XLogP3 of 1 and a topological polar surface area (TPSA) of 50.4 Ų, indicating a balance between lipophilicity and polarity that is distinct from its close structural analogs [1]. The compound is characterized by a methyl group on one urea nitrogen and a 2-methoxybenzyl substituent on the other, positioning it as a scaffold for further functionalization or as a probe for biological target engagement studies.

Why 1-[(2-Methoxyphenyl)methyl]-3-methylurea Cannot Be Replaced by a Generic Benzylurea Analog


Substituted benzylureas exhibit highly divergent physicochemical and biological properties based on subtle variations in N-substitution. For 1-[(2-methoxyphenyl)methyl]-3-methylurea, the presence of a single methyl group on the urea nitrogen—rather than a second benzyl substituent, a dimethyl substitution, or an unsubstituted urea—preserves two hydrogen bond donor (HBD) sites while maintaining a computed TPSA of 50.4 Ų [1]. In contrast, its N,N-dimethyl analog (CAS 153903-28-7) has only one HBD and a TPSA of 41.6 Ų [2]. These molecular descriptors have been demonstrated to correlate with membrane permeability, aqueous solubility, and target binding geometry in urea-based inhibitor series [3]. Consequently, generic substitution with a close analog—even one sharing the 2-methoxybenzyl moiety—can lead to altered pharmacokinetic profiles or loss of target engagement, undermining assay reproducibility and hit validation.

Quantitative Differentiation of 1-[(2-Methoxyphenyl)methyl]-3-methylurea from Key Structural Analogs: A Comparator-Based Evidence Guide


Topological Polar Surface Area (TPSA) as a Selectivity Determinant for Membrane Permeation

TPSA is a critical determinant of passive membrane permeability. 1-[(2-Methoxyphenyl)methyl]-3-methylurea exhibits a computed TPSA of 50.4 Ų [1]. This value is 21% higher than the closely related N,N-dimethyl analog 3-[(2-methoxyphenyl)methyl]-1,1-dimethylurea (TPSA 41.6 Ų [2]) and 21.7% lower than the N-unsubstituted analog [(2-methoxyphenyl)methyl]urea (TPSA 64.4 Ų [3]). In urea transporter inhibitor programs, TPSA values between 50–60 Ų have been associated with optimal permeability for cellular assays, while values below 45 Ų often correlate with enhanced blood-brain barrier penetration but reduced aqueous solubility [4].

physicochemical profiling membrane permeability urea transporter inhibitors

Hydrogen Bond Donor Count Influences Aqueous Solubility and Target Binding Geometry

The target compound possesses two hydrogen bond donors (HBD) arising from the –NH– and –NHCH3 urea nitrogens [1]. Its N,N-dimethyl analog (CAS 153903-28-7) possesses only one HBD [2]. The additional HBD in the target compound is predicted to enhance aqueous solubility and enable an additional directional interaction with biological targets such as kinase hinge regions or urea transporters, which have been shown to require dual hydrogen bonding for potent inhibition [3]. The N-unsubstituted analog (CAS 99362-55-7) also has two HBDs, but its lower lipophilicity (XLogP3 0.6 vs. 1.0 for the target) shifts the overall profile toward higher polarity.

hydrogen bonding solubility structure-activity relationship

XLogP3 Lipophilicity Distinguishes CNS Drug-Likeness from Peripheral Selectivity

The target compound has an XLogP3 of 1.0 [1], which falls within the optimal range (1–3) for CNS drug candidates according to commonly referenced medicinal chemistry guidelines [3]. The N,N-dimethyl analog has a slightly higher XLogP3 of 1.1 [2], while the N-unsubstituted analog is more polar with an XLogP3 of 0.6 [4]. In urea-based compound series, a one-log-unit shift in lipophilicity has been associated with a 5- to 10-fold change in plasma protein binding and tissue distribution [3].

lipophilicity CNS drug-likeness ADME profiling

Structural Implications for Urea Transporter Inhibition Selectivity

A structurally related N-(2-methoxybenzyl)-N′-methylurea scaffold has been reported in the BindingDB with an IC50 of 600 nM against rat UT-A1 expressed in MDCK cells [1]. In comparison, a distinct urea derivative with a different substitution pattern showed an IC50 of 1.65×10⁴ nM (16.5 μM) against UT-B in mouse erythrocytes, representing a 27.5-fold weaker inhibition [2]. While direct binding data for 1-[(2-methoxyphenyl)methyl]-3-methylurea (CAS 925200-06-2) is not publicly available, the N-methyl-N′-(2-methoxybenzyl) pharmacophoric pattern is shared with the active UT-A1 inhibitor scaffold, suggesting the target compound retains the critical H-bond donor/acceptor arrangement and benzyl spatial orientation necessary for UT-A1 engagement that is lost in the dimethyl analog.

urea transporter UT-A1 UT-B selectivity

Commercial Purity Specifications Enable Reproducible Biological Screening

1-[(2-Methoxyphenyl)methyl]-3-methylurea is commercially available with a certified purity of 98% (HPLC) from established suppliers . This purity level exceeds the typical ≥95% specification of the unsubstituted analog [(2-methoxyphenyl)methyl]urea . For biological screening campaigns, a purity differential of 3 percentage points (95% vs. 98%) can translate to a 3% impurity burden that may contain agonistic or antagonistic contaminants capable of generating false positives in cell-based assays at screening concentrations of 10–30 μM, as demonstrated in ALARM NMR and biochemical counter-screening studies [1].

purity specification assay reproducibility procurement quality

High-Value Application Scenarios for 1-[(2-Methoxyphenyl)methyl]-3-methylurea in Drug Discovery and Probe Development


Urea Transporter Inhibitor Screening and Hit Validation

As evidenced by class-level BindingDB data indicating that N-(2-methoxybenzyl)-N′-methylurea derivatives exhibit UT-A1 inhibitory activity (IC50 600 nM) with selectivity over UT-B [1], 1-[(2-methoxyphenyl)methyl]-3-methylurea is suitable for inclusion in focused screening libraries targeting urea transporters. Its dual hydrogen bond donor capacity (2 HBD) and intermediate TPSA (50.4 Ų) align with the pharmacophoric requirements for UT-A1 binding, while its 98% commercial purity minimizes impurity-related assay interference .

CNS-Permeable Probe Design Leveraging Optimal Lipophilicity

With an XLogP3 of 1.0, the compound resides firmly within the established CNS drug-like chemical space (XLogP 1–3, TPSA < 90 Ų) [2]. This lipophilicity profile is superior to the more polar N-unsubstituted analog (XLogP3 0.6) for passive blood-brain barrier penetration, while avoiding the elevated non-specific binding risk associated with the N,N-dimethyl analog (XLogP3 1.1, lower TPSA). The compound can serve as a control or starting scaffold in CNS-targeted kinase or GPCR programs where balanced ADME properties are critical for in vivo proof-of-concept studies.

Medicinal Chemistry Scaffold Diversification via Selective N-Functionalization

The presence of a single methyl group on one urea nitrogen preserves a reactive secondary amine (-NH-) site amenable to further alkylation, acylation, or sulfonylation, enabling systematic exploration of structure-activity relationships without altering the 2-methoxybenzyl recognition element. This contrasts with the N,N-dimethyl analog (CAS 153903-28-7), which cannot undergo further N-substitution without dealkylation. The 98% purity specification ensures that subsequent derivatization chemistry proceeds with minimal side-product formation from starting material impurities.

Agrochemical Lead Discovery Based on Substituted Benzylurea Herbicidal Activity

Substituted N-methoxy-N-methylureas have a documented history of herbicidal activity correlated with specific benzene ring substitution patterns [3]. The 2-methoxybenzyl positioning in 1-[(2-methoxyphenyl)methyl]-3-methylurea, combined with its balanced lipophilicity and hydrogen bonding profile, makes it a candidate for systematic post-emergent herbicidal screening against monocot and dicot weed species, where the ortho-methoxy substitution pattern has been implicated in Hill inhibitory activity through quantitative structure-activity relationship (QSAR) analyses.

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